molecular formula C15H11F3N4OS B13047216 (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide

Cat. No.: B13047216
M. Wt: 352.3 g/mol
InChI Key: KPJTZVWCZJZTNQ-UHFFFAOYSA-N
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Description

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidine core, which can be synthesized by cyclization reactions involving thiophene derivatives and formic acid . The trifluoromethylphenyl group can be introduced through nucleophilic substitution reactions using trifluoromethyl iodide and a suitable aromatic halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethylphenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

In medicinal chemistry, (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is investigated for its potential as an inhibitor of specific enzymes or receptors. Its trifluoromethyl group enhances its binding affinity and metabolic stability .

Industry

In the industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethylphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H11F3N4OS

Molecular Weight

352.3 g/mol

IUPAC Name

N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide

InChI

InChI=1S/C15H11F3N4OS/c16-15(17,18)11-3-1-2-10(6-11)7-23-22-9-20-13-12-4-5-24-14(12)21-8-19-13/h1-6,8-9H,7H2,(H,19,20,21,22)

InChI Key

KPJTZVWCZJZTNQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON/C=N/C2=C3C=CSC3=NC=N2

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CONC=NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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